(2-Ethylindazol-5-yl)boronic acid

Description

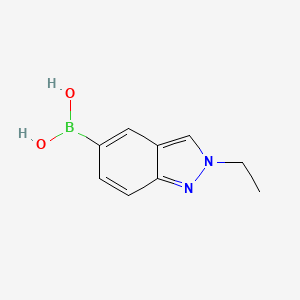

(2-Ethylindazol-5-yl)boronic acid is an aromatic boronic acid derivative featuring an indazole core substituted with an ethyl group at the 2-position and a boronic acid (-B(OH)₂) moiety at the 5-position. Boronic acids are widely utilized in organic synthesis, medicinal chemistry, and materials science due to their ability to form reversible covalent bonds with diols, enabling applications in sensing, drug delivery, and enzyme inhibition .

Properties

IUPAC Name |

(2-ethylindazol-5-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BN2O2/c1-2-12-6-7-5-8(10(13)14)3-4-9(7)11-12/h3-6,13-14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEAFIZVMYCUTCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CN(N=C2C=C1)CC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethylindazol-5-yl)boronic acid typically involves the borylation of an appropriate indazole precursor. One common method is the Miyaura borylation reaction, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst to facilitate the coupling with an aryl halide . The reaction conditions often include a base such as potassium acetate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve similar borylation techniques but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2-Ethylindazol-5-yl)boronic acid undergoes various chemical reactions, including:

Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The boronic acid can participate in nucleophilic substitution reactions, where the boron atom is replaced by another nucleophile.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Bases: Like potassium acetate or sodium hydroxide for various reactions.

Major Products

Biaryl Compounds: From Suzuki–Miyaura coupling.

Alcohols and Ketones: From oxidation reactions.

Scientific Research Applications

(2-Ethylindazol-5-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Ethylindazol-5-yl)boronic acid in various applications often involves its ability to form stable complexes with other molecules. In Suzuki–Miyaura coupling, the boronic acid forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide . In biological systems, the boronic acid group can interact with diols and other functional groups, making it useful in molecular recognition and sensing .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Structural Analogues from the Indazole Family

The closest structural analogs of (2-Ethylindazol-5-yl)boronic acid, as identified in , include:

| CAS No. | Compound Name | Structural Similarity Score | Key Substituents |

|---|---|---|---|

| 2096334-81-3 | (5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)boronic acid | 0.92 | Methyl at 5-position, THP at 1-position |

| 1562245-02-6 | (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl)boronic acid | 0.99 | THP at 1-position, boronic acid at 5-position |

| 2096337-20-9 | (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)boronic acid | 0.99 | THP at 1-position, boronic acid at 6-position |

Key Observations :

- Positional isomerism (boronic acid at 5- vs. 6-position) can significantly alter binding affinity and reactivity, as seen in other boronic acid systems .

Antifungal and HDAC Inhibition

- Phenoxy-Substituted Boronic Acids: [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid () exhibited potent inhibition of appressorium formation in Magnaporthe oryzae at 1 µM, outperforming trichostatin A (1.5 µM). This suggests that bulky aromatic substituents enhance antifungal activity by targeting histone deacetylases (HDACs) .

- Anticancer Derivatives : Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid demonstrated cytotoxicity in triple-negative breast cancer cells (4T1) at sub-micromolar concentrations, highlighting the role of extended aromatic systems in antiproliferative activity .

However, in vitro validation is required.

Physicochemical and Reactivity Profiles

pKa and Binding Affinity

- General Trends : Boronic acids with electron-withdrawing groups (e.g., 3-AcPBA, 4-MCPBA) exhibit higher pKa values (>8.5), reducing their reactivity at physiological pH (7.4). In contrast, fluorinated or hydroxylated derivatives (e.g., 6-hydroxynaphthalen-2-yl boronic acid) have lower pKa, enhancing diol-binding capacity under physiological conditions .

- Stabilization Mechanisms : The ethyl group in this compound may stabilize the boronate conjugate base through steric effects, similar to 2,6-diarylphenylboronic acids .

Chemical Reactivity

- Oxidation Sensitivity: Boronic acids like 4-nitrophenyl boronic acid undergo rapid oxidation by H₂O₂ to form phenols, with reaction rates influenced by pH (optimal at pH ~11) . This reactivity suggests that this compound may require stabilization in oxidative environments for therapeutic use.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.